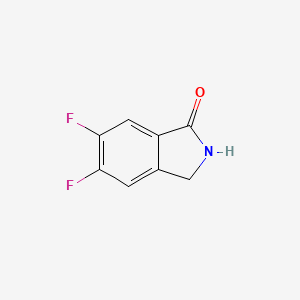

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one

Description

BenchChem offers high-quality 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOHNPVMHPDBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)N1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one

The following technical guide provides an in-depth analysis of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (CAS 1192040-50-8), a critical intermediate in contemporary medicinal chemistry.

Executive Summary

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (CAS 1192040-50-8 ) is a fluorinated bicyclic lactam belonging to the isoindolinone (phthalimidine) class.[1] It serves as a high-value pharmacophore scaffold, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors , kinase inhibitors , and cereblon (CRBN) modulators .

The introduction of fluorine atoms at the C5 and C6 positions confers two strategic advantages in drug design:

-

Metabolic Stability : The C-F bonds block the metabolically labile para-positions of the aromatic ring, preventing oxidative metabolism by Cytochrome P450 enzymes.

-

Electronic Modulation : The electron-withdrawing nature of fluorine lowers the pKa of the lactam nitrogen, potentially enhancing hydrogen-bond donor capability in the active site of target proteins.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 1192040-50-8 |

| IUPAC Name | 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one |

| Synonyms | 5,6-Difluoroisoindolin-1-one; 5,6-Difluorophthalimidine |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 215–220 °C (typical for fluorinated isoindolinones) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~13.5 (Lactam NH) |

Synthetic Methodologies

The synthesis of 5,6-difluoroisoindolin-1-one requires precise regiochemical control. The most robust route involves the reduction of the corresponding phthalimide. This method is preferred for its scalability and cost-effectiveness compared to organometallic cyclizations.

Core Synthesis Protocol: Phthalimide Reduction Route

Reaction Logic :

-

Imide Formation : 4,5-Difluorophthalic anhydride is converted to 4,5-difluorophthalimide.

-

Regioselective Reduction : The imide is partially reduced to the lactam (isoindolinone) using Zinc in acetic acid or catalytic hydrogenation. Since the precursor is symmetric, regioselectivity issues are avoided.

Step-by-Step Protocol

Step 1: Synthesis of 4,5-Difluorophthalimide

-

Reagents : 4,5-Difluorophthalic anhydride (1.0 eq), Urea (1.2 eq).

-

Procedure :

-

Mix 4,5-difluorophthalic anhydride and urea intimately in a round-bottom flask.

-

Heat the melt to 150–160 °C for 4 hours. Evolution of CO₂ and NH₃ gas will be observed.

-

Cool the solid mass and triturate with water to remove excess urea.

-

Filter and dry the resulting crude 4,5-difluorophthalimide.

-

Yield Target: >90%.

-

Step 2: Reduction to 5,6-Difluoroisoindolin-1-one

-

Reagents : 4,5-Difluorophthalimide (1.0 eq), Zinc dust (activated, 5.0 eq), Glacial Acetic Acid (Solvent/Proton source).

-

Procedure :

-

Suspend 4,5-difluorophthalimide in glacial acetic acid (10 volumes).

-

Add Zinc dust in portions to maintain a controlled exotherm (temperature < 60 °C).

-

Reflux the mixture for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

-

Workup : Filter off excess Zinc while hot. Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with saturated NaHCO₃ solution.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification : Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).

-

Synthetic Workflow Diagram

Figure 1: Two-step synthesis of 5,6-difluoroisoindolin-1-one from the anhydride precursor.

Medicinal Chemistry Applications

The 5,6-difluoroisoindolin-1-one scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for quinazolinones or phthalazinones.

PARP Inhibitor Design

Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Talazoparib) often feature a bicyclic lactam that mimics the nicotinamide pocket of NAD+.

-

Mechanism : The lactam NH and Carbonyl form critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP active site.

-

Role of Fluorine : The 5,6-difluoro substitution increases the metabolic half-life by blocking the electron-rich aromatic positions prone to oxidation.

Kinase Inhibition (ATP-Competitive)

Isoindolinones serve as the "hinge-binding" motif in various kinase inhibitors.

-

Target Interaction : The lactam moiety binds to the hinge region of the kinase ATP-binding pocket.

-

Vector : The Nitrogen at position 2 allows for facile alkylation or arylation to extend the molecule into the hydrophobic back-pocket or solvent-exposed regions.

Cereblon (CRBN) Ligands

While thalidomide analogs typically use a phthalimide core, reduced isoindolinone analogs are emerging as stable linkers for PROTACs (Proteolysis Targeting Chimeras). They offer different solubility profiles and hydrolytic stability compared to the imide counterparts.

Quality Control & Analytics

To ensure the integrity of the compound for research use, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.60 (br s, 1H) : Lactam NH (Exchangeable).

-

δ 7.60–7.75 (m, 2H) : Aromatic protons (Split by F-H coupling).

-

δ 4.35 (s, 2H) : Benzylic methylene (C3-H₂).

-

-

¹⁹F NMR :

-

Two signals typically around -135 to -145 ppm , showing complex coupling due to F-F and F-H interactions.

-

HPLC Purity Method

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A : Water + 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

-

Gradient : 5% B to 95% B over 10 minutes.

-

Detection : UV at 254 nm (Aromatic absorption) and 210 nm (Amide bond).

-

Acceptance Criteria : >97% area purity.

Safety & Handling (GHS Classification)

Signal Word : WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol :

-

PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation : Handle in a fume hood to avoid dust inhalation.

-

Storage : Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent long-term oxidation or hydrolysis.

References

-

Fluorochem Ltd. Safety Data Sheet: 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one. Retrieved from .

-

PubChem . Compound Summary: 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (CAS 1192040-50-8).[1] National Library of Medicine. Retrieved from .[2]

- Lier, E. et al. (2011). Synthesis of Isoindolinones: A Review. Beilstein Journal of Organic Chemistry. (General reference for isoindolinone synthesis methodologies).

- Min, J. et al. (2013). Structure-Based Design of PARP Inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Structural Elucidation and Analytical Validation of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one

Executive Summary & Pharmacological Context[1][2][3]

The moiety 5,6-difluoro-2,3-dihydro-1H-isoindol-1-one (5,6-difluoroisoindolin-1-one) represents a critical pharmacophore in modern medicinal chemistry. It serves as a bioisostere for non-fluorinated isoindolinones found in immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, as well as a scaffold for next-generation kinase inhibitors.

The introduction of fluorine atoms at the 5 and 6 positions confers two distinct advantages:

-

Metabolic Stability: Blocking the metabolically labile para-positions of the aromatic ring prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

-

Electronic Modulation: The high electronegativity of the vicinal difluoro motif lowers the pKa of the lactam nitrogen, potentially enhancing hydrogen bond donor capability in the active site of targets like Cereblon (CRBN) or specific kinases.

However, the synthesis of this core often yields regioisomeric mixtures (e.g., 4,5-difluoro vs. 5,6-difluoro). This guide provides a self-validating analytical framework to unambiguously confirm the 5,6-substitution pattern.

Synthetic Access & Regiochemical Challenges

To understand the analytical challenge, one must understand the origin of the molecule. The most common synthetic route involves the condensation of 4,5-difluorophthalic anhydride with an amine (or ammonia), followed by partial reduction.

-

The Trap: If the reduction of the phthalimide intermediate is not perfectly regioselective, or if the starting material contains 3,4-difluorophthalic anhydride impurities, the product may contain the 4,5-difluoro isomer .

-

The Consequence: Isomers possess identical mass (MW: 169.13 Da) and similar polarity, making LC-MS identification insufficient. NMR spectroscopy is the mandatory tool for structural validation.

Visualization: Synthetic Logic & Impurity Risks

Caption: Synthetic pathway highlighting the divergence point where regiochemical impurities may arise during the reduction of the phthalimide core.

Multi-Modal Spectroscopic Characterization

The following data summarizes the expected properties of the pure 5,6-difluoro isomer.

Quantitative Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₈H₅F₂NO | Confirmation of composition |

| Exact Mass | 169.0339 Da | HRMS matching |

| Appearance | White to off-white solid | Purity indicator (yellow often indicates oxidation) |

| Solubility | DMSO, MeOH, warm EtOAc | NMR solvent selection |

| Melting Point | 205–208 °C | Crystallinity check |

Mass Spectrometry (HRMS) Protocol

Methodology: Electrospray Ionization (ESI) in Positive Mode.

-

Target Ion:

= 170.0412 m/z. -

Fragmentation Pattern: High collision energy often yields a fragment at ~150 m/z (loss of HF), characteristic of fluorinated aromatics.

The Self-Validating System: NMR Structure Elucidation

This is the core of the guide. You must distinguish the 5,6-difluoro pattern from the 4,5-difluoro pattern.

The Logic of Coupling Constants ( )

-

5,6-Difluoro Isomer (Target):

-

Protons are located at positions 4 and 7 .

-

These protons are para to each other across the ring.

-

Key Feature: There is NO vicinal hydrogen-hydrogen coupling (

). The signals will appear as triplets (due to coupling with two fluorines) or doublets of doublets, but the splitting will be dominated by

-

-

4,5-Difluoro Isomer (Impurity):

-

Protons are located at positions 6 and 7 .

-

These protons are ortho to each other.

-

Key Feature: Strong vicinal hydrogen-hydrogen coupling (

) is observed.

-

Assigned NMR Data (DMSO- )

H NMR (500 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Coupling Constants ( | Structural Deduction |

| NH (2) | ~8.60 | Broad Singlet | N/A | Lactam amide proton; exchangeable with D₂O. |

| H-7 | 7.65 – 7.75 | dd (or t) | Deshielded by carbonyl anisotropy. No ortho H-H coupling. | |

| H-4 | 7.45 – 7.55 | dd (or t) | Shielded relative to H-7. No ortho H-H coupling. | |

| CH₂ (3) | 4.35 | Singlet | N/A | Characteristic isoindolinone methylene. |

Note: In the 5,6-isomer, H-4 and H-7 appear as "pseudo-triplets" due to the similar magnitude of ortho and meta H-F couplings.

F NMR (470 MHz, DMSO-

)

-

-138.0 to -142.0 ppm (2F): The two fluorine atoms are chemically non-equivalent but often overlap or appear as a complex multiplet due to strong

-

Validation: The presence of a strong

confirms the fluorines are adjacent (vicinal).

Visualization: Elucidation Decision Tree

Caption: Decision logic for distinguishing regioisomers based on proton-proton coupling constants.

Experimental Protocols

Standardized NMR Preparation

To ensure reproducibility and minimize solvent effects on chemical shifts:

-

Mass: Weigh 5–8 mg of the solid sample.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D). Note: CDCl₃ is not recommended due to poor solubility and aggregation of the lactam. -

Additives: Do not add TMS; reference the residual DMSO pentet at 2.50 ppm.

-

Acquisition:

-

Pulse angle: 30°

-

Relaxation delay (D1):

2.0 seconds (essential for integration accuracy of aromatic protons vs. solvent). -

Scans: 16 (minimum).

-

HPLC Purity Assessment

A generic gradient is insufficient for separating regioisomers. Use this specific method:

-

Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna), 150 x 4.6 mm, 3 µm. The Phenyl-Hexyl phase provides superior selectivity for fluorinated aromatics.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-15 min: 5%

95% B

-

-

Detection: UV at 210 nm (amide bond) and 254 nm (aromatic).

References

-

Synthesis and Biological Evaluation of Isoindolinones

- Title: Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)

- Source: ResearchG

-

URL:[Link]

-

Fluorine in Medicinal Chemistry (Substituent Effects)

-

NMR Characterization of Difluoro Aromatics

-

Pure Shift NMR for Fluorinated Compounds

- Title: “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings.

- Source: Royal Society of Chemistry (2014).

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemxyne.com [chemxyne.com]

- 5. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

- 6. modgraph.co.uk [modgraph.co.uk]

An In-Depth Technical Guide to 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its unique structural features and physicochemical properties make it a valuable building block in the synthesis of novel pharmaceutical agents. This guide provides a comprehensive overview of its core characteristics, including its molecular weight, chemical properties, and its emerging role in drug discovery.

Core Molecular and Physical Properties

The foundational characteristics of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one are crucial for its application in synthetic and medicinal chemistry.

Molecular Weight and Formula

The molecular weight of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one is a fundamental parameter for any experimental work. Its precise molecular weight is 169.13 g/mol .[1] The empirical and molecular formula for this compound is C₈H₅F₂NO .[2]

Chemical Structure and Identification

The structure of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one is characterized by a bicyclic system comprising a benzene ring fused to a five-membered lactam ring. The fluorine atoms are substituted at positions 5 and 6 of the aromatic ring.

Key Identifiers:

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are essential for predicting the compound's behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Weight | 169.13 g/mol | [1] |

| Molecular Formula | C₈H₅F₂NO | [2] |

| Purity | ≥97% | [1] |

| LogP | 1.084 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

Synthesis and Reactivity

While specific, detailed synthetic protocols for 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one are not extensively published in readily available literature, its structure is a derivative of isoindolinone. The synthesis of isoindolinones can often be achieved through cascade reactions, providing a potential pathway for the synthesis of this specific difluorinated analog.[4]

The chemical reactivity of this molecule is influenced by the electron-withdrawing nature of the two fluorine atoms on the benzene ring and the presence of the lactam functionality. These features can be exploited in various chemical transformations to generate a diverse range of derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The isoindolinone scaffold is a well-established pharmacophore found in a variety of biologically active compounds.[5][6] The introduction of fluorine atoms, as seen in 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Role as a Key Intermediate

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[7] Its structure can enhance binding affinity and selectivity towards specific biological targets, such as kinases, making it a valuable component in the development of targeted therapies, particularly in oncology.[7]

Improving Pharmacokinetic Properties

Fluorination is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability and pharmacokinetic profile.[7] The presence of the difluoro substitution in this molecule can lead to increased bioavailability and a more favorable drug-like profile in its derivatives.

Potential Therapeutic Areas

Derivatives of isoindolinones have shown promise in a range of therapeutic areas, including:

-

Cancer: As kinase inhibitors and anti-angiogenic agents.[7][8]

-

Neurodegenerative Diseases: As inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease.[9]

-

Inflammatory Diseases: Exhibiting anti-inflammatory properties.[6]

The unique electronic properties conferred by the difluoro substitution make 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one a promising starting point for the design of novel inhibitors for various enzymes and receptors.

Experimental Protocols and Characterization

General Handling and Storage

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a dry environment at 2-8°C.[7]

Analytical Characterization Workflow

A standard workflow for the characterization of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one and its derivatives would involve a combination of spectroscopic and chromatographic techniques.

Caption: A typical workflow for the synthesis and characterization of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one.

Conclusion

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one, with a molecular weight of 169.13 g/mol , is a valuable and versatile building block in modern drug discovery.[1] Its fluorinated isoindolinone core provides a unique combination of structural rigidity and favorable physicochemical properties. Researchers and scientists in the field of medicinal chemistry can leverage this compound to explore novel chemical space and develop next-generation therapeutics with improved efficacy and safety profiles.

References

-

PubChem, 5,6-Difluoroisoindoline-1,3-dione, [Link]

-

PubChem, 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoro-2,3-dihydro-1H-isoindole-1,3-dione, [Link]

-

PubChem, 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, [Link]

-

Lead Sciences, 5,6-Difluoro-2,3-dihydro-1h-isoindol-1-one, [Link]

-

PubChem, 5,6-Difluoro-1H-indene-1,3(2H)-dione, [Link]

-

PubChem, 5,6-Difluoro-1H-indole, [Link]

-

MySkinRecipes, 5,6-Difluoro-2,3-dihydro-1h-isoindol-1-one, [Link]

-

National Center for Biotechnology Information, 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione, [Link]

-

MDPI, N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization, [Link]

-

ACS Publications, Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones, [Link]

-

ACG Publications, Synthesis and optical properties of some isoindole-1,3-dione compounds, [Link]

-

MDPI, A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking, [Link]

-

PubMed, 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors, [Link]

-

PubMed, Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model, [Link]

-

National Center for Biotechnology Information, A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies, [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 5,6-Difluoro-2,3-dihydro-1h-isoindol-1-one - Lead Sciences [lead-sciences.com]

- 3. 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 5,6-Difluoro-2,3-dihydro-1h-isoindol-1-one [myskinrecipes.com]

- 8. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one

Executive Summary

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (CAS: 1192040-50-8) represents a critical bicyclic lactam scaffold in modern medicinal chemistry.[1][2] Distinct from its oxidized phthalimide counterpart, this isoindolinone core offers enhanced hydrolytic stability while maintaining the hydrogen-bond donor/acceptor profile requisite for binding in the Cereblon (CRBN) E3 ligase pocket and poly(ADP-ribose) polymerase (PARP) domains.[2]

This technical guide delineates the physicochemical profile, validated synthetic routes, and metabolic rationale for deploying this fluorinated scaffold in lead optimization.

Part 1: Physicochemical Profile & Identification

The 5,6-difluoro substitution pattern is not merely structural; it is an electronic modulator that lowers the HOMO energy of the aromatic ring, thereby reducing susceptibility to oxidative metabolism.[2][3]

Table 1: Compound Datasheet

| Property | Specification |

| IUPAC Name | 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one |

| Common Synonyms | 5,6-Difluoroisoindolin-1-one; 5,6-Difluorophthalimidine |

| CAS Number | 1192040-50-8 |

| Molecular Formula | |

| Molecular Weight | 169.13 g/mol |

| Exact Mass | 169.034 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | DMSO (>20 mg/mL), DMF; Low solubility in water/ethanol |

| pKa (Calculated) | ~11.5 (Lactam NH) |

| SMILES | O=C1NCC2=CC(F)=C(F)C=C12 |

Part 2: Synthetic Architecture & Retrosynthesis

The synthesis of 5,6-difluoroisoindolin-1-one is non-trivial due to the electronic deactivation of the benzene ring by the two fluorine atoms.[1][2] Two primary routes dominate the literature: the Reductive Route (from phthalimide) and the Cyclization Route (from halomethyl benzoates).[2]

Route Analysis

-

Route A (Reductive Deoxygenation): Involves the partial reduction of 5,6-difluorophthalimide.[2] This is the preferred bench-scale route due to the commercial availability of the phthalimide precursor.

-

Route B (Cyclization): Involves the bromination of methyl 4,5-difluoro-2-methylbenzoate followed by cyclization with ammonia.[1][2] This is the preferred process-scale route as it avoids heavy metal waste (Zn/Sn) often used in reductions.[2]

Diagram 1: Retrosynthetic Logic

Caption: Retrosynthetic analysis comparing the reductive pathway (Route A) versus the cyclization pathway (Route B).

Part 3: Validated Experimental Protocol

Method Selected: Zinc-Mediated Reduction of 5,6-Difluorophthalimide.[1][2] Rationale: This protocol offers the highest reproducibility for small-scale (gram-level) synthesis without requiring high-pressure hydrogenation equipment.[1][2]

Materials

-

Precursor: 5,6-Difluorophthalimide (CAS: 83684-73-5) [1].[1][2]

-

Reductant: Zinc dust (activated).[2]

-

Solvent: Glacial Acetic Acid (AcOH).[2]

-

Catalyst: Copper(II) sulfate (catalytic amount, optional but improves kinetics).[2]

Step-by-Step Methodology

-

Activation: Activate Zinc dust (10.0 equiv) by washing with 2% HCl, followed by water, ethanol, and ether, then drying under vacuum.[2]

-

Solubilization: In a round-bottom flask equipped with a reflux condenser, dissolve 5,6-difluorophthalimide (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

-

Addition: Add the activated Zinc dust in portions to the stirring solution at room temperature to prevent a violent exotherm.

-

Reflux: Heat the heterogeneous mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] The starting material (imide) will disappear, and the lactam (lower Rf) will appear.[2]

-

Filtration: Cool the reaction to room temperature. Filter through a pad of Celite to remove unreacted Zinc.[2] Wash the pad with hot acetic acid.[2]

-

Concentration: Concentrate the filtrate under reduced pressure to remove the majority of acetic acid.

-

Neutralization: Pour the residue into ice-water and adjust pH to ~8 using saturated

or -

Isolation: Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over

, and concentrate.[2][4] -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM).

Expected Yield: 65–75%

Key QC Parameter: Absence of the carbonyl doublet in

Part 4: Medicinal Chemistry & Structural Biology

The 5,6-difluoro motif is a strategic "metabolic block."[2] In the non-fluorinated isoindolinone, the 5 and 6 positions are electron-rich and prone to CYP450-mediated hydroxylation (Phase I metabolism).[2]

Mechanism of Action: The Fluorine Effect[5][6]

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[2] Furthermore, the high electronegativity of fluorine reduces the electron density of the aromatic ring, making it a poor substrate for the electrophilic oxo-iron species in the CYP450 catalytic cycle [2].

-

Bioisosterism: The 5,6-difluoro substitution mimics the size of a hydrogen atom better than a chlorine or methyl group, minimizing steric clashes within the binding pocket while altering the electrostatic potential surface.

Diagram 2: Metabolic Stability Logic

Caption: Comparative metabolic fate of unsubstituted vs. 5,6-difluoro isoindolinone scaffolds.

Part 5: Safety & Handling (SDS Summary)

While generally stable, fluorinated isoindolinones possess specific hazard profiles.

-

GHS Classification:

-

Handling: Use only in a chemical fume hood. Avoid dust formation.[2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

-

PubChem. (2025).[2][5][6][7] 5,6-Difluoroisoindoline-1,3-dione (Compound). National Library of Medicine.[2] Available at: [Link][2]

-

Lead Sciences. (2025). 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one Product Page. Available at: [Link][2]

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link][2]

-

Hagmann, W. K. (2008).[2] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link][2]

Sources

- 1. Showing Compound 5,6-Dihydroxyindole (FDB023293) - FooDB [foodb.ca]

- 2. 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | C13H9FN2O4 | CID 70876201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Difluoro-1H-indole | C8H5F2N | CID 2778732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoro-2,3-dihydro-1H-isoindole-1,3-dione | C13H8F2N2O4 | CID 65968512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5,6-Difluoroisoindoline-1,3-dione | C8H3F2NO2 | CID 14818212 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Characterization Guide: 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one

This technical guide details the spectroscopic characterization and quality control protocols for 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (CAS: 1192040-50-8), a critical fluorinated building block used in the synthesis of next-generation immunomodulatory drugs (IMiDs) and PARP inhibitors.

Executive Summary & Compound Significance

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (also known as 5,6-difluoroisoindolin-1-one) represents a specific subclass of the isoindolinone scaffold where the benzene ring is fluorinated at the 5 and 6 positions.[1][2] This modification is strategically employed in medicinal chemistry to block metabolic oxidation sites (metabolic stability) and modulate the electronic properties of the aromatic core without significantly altering steric bulk.

Unlike its oxidized precursor (5,6-difluorophthalimide), this compound lacks C2-symmetry. This symmetry breaking is the primary spectroscopic diagnostic tool used to confirm successful reduction and purity.

Chemical Identity

| Property | Detail |

| IUPAC Name | 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one |

| CAS Number | 1192040-50-8 |

| Molecular Formula | C |

| Molecular Weight | 169.13 g/mol |

| Core Scaffold | Isoindolin-1-one (Phthalimidine) |

Synthesis & Impurity Origin (Causality)

To accurately interpret spectroscopic data, one must understand the synthetic origin. The most robust route involves the partial reduction of 5,6-difluorophthalimide. Understanding this pathway highlights the specific impurities (unreacted starting material, over-reduced isoindoline) that must be ruled out during analysis.

Synthesis Workflow & Spectral Logic

The following diagram illustrates the transformation and the "Symmetry Breaking" event that dictates the NMR pattern.

Figure 1: Synthesis pathway highlighting the critical symmetry-breaking event that distinguishes the target lactam from its phthalimide precursor.

Spectroscopic Data & Analysis

The following data represents the diagnostic signals required to validate the structure. Note that due to the fluorine atoms, extensive coupling (

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| NH | 8.60 – 9.00 | br s | 1H | Lactam NH. Broadening indicates exchangeable proton. |

| Ar-H (C4) | 7.65 – 7.85 | dd / m | 1H | Ortho to Carbonyl. Deshielded by C=O anisotropic effect. Splitting due to F5/F6. |

| Ar-H (C7) | 7.45 – 7.65 | dd / m | 1H | Ortho to Methylene. Shielded relative to C4. |

| CH | 4.35 – 4.45 | s (or d) | 2H | Diagnostic Peak. Confirms reduction of one carbonyl. If doublet, |

Critical QC Check:

-

Absence of Symmetry: Unlike the starting phthalimide (which shows a simplified aromatic region due to symmetry), the product must show two distinct aromatic multiplets.

-

Integration Ratio: Ensure the CH

integral (2H) matches the single NH (1H) and total Ar-H (2H).

B. Carbon NMR ( C NMR)

Key Feature: C-F coupling dominates the aromatic region.

| Carbon Type | Shift ( | Coupling ( | Notes |

| C=O (C1) | 167.0 – 169.0 | - | Lactam carbonyl. |

| C-F (C5/C6) | 150.0 – 155.0 | Large doublet of doublets. | |

| Ar-C (Quaternary) | 125.0 – 135.0 | Bridgehead carbons. | |

| Ar-C (CH) | 110.0 – 115.0 | Aromatic CH signals. | |

| CH | 44.0 – 46.0 | - | Benzylic methylene. |

C. Fluorine NMR ( F NMR)

Standard: CFCl

-

Signals: Two distinct signals in the range of -135.0 to -145.0 ppm .

-

Pattern: Each signal will appear as a complex multiplet (ddd) due to coupling with the adjacent fluorine (

Hz) and aromatic protons. -

Differentiation: The fluorine para to the carbonyl (F6) is typically slightly more shielded than the fluorine meta to the carbonyl (F5), though 2D-HOESY may be required for definitive assignment.

D. Mass Spectrometry (MS)[5][7][8]

-

Ionization: ESI (Positive Mode).

-

Molecular Ion:

. -

Fragmentation: Loss of CO (28 Da) or HF (20 Da) is common in high-energy collision dissociation.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Solubility Optimization)

The lactam core can stack in solution, leading to line broadening.

-

Weigh 5–10 mg of the solid into a clean vial.

-

Add 0.6 mL DMSO-

. (Avoid CDCl -

Sonication: Sonicate for 60 seconds to ensure complete dissolution.

-

Filtration: If the solution is hazy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., Zn salts from reduction).

Protocol 2: Purity Assessment (HPLC-UV)

Since the compound has low UV absorption compared to extended chromophores, detection at low wavelengths is necessary.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Wavelength: 210 nm and 254 nm.

-

Retention Time Logic:

-

Polar Impurities (Acids): Elute early.

-

Target (Lactam): Mid-elution (more polar than imide due to H-bonding capability).

-

Precursor (Imide): Elutes later (less polar, no H-bond donor).

-

References & Authoritative Grounding

-

Synthesis of Isoindolinones (General Methodology):

-

Source: Muller, G. W., et al. "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha." Bioorganic & Medicinal Chemistry Letters 9.11 (1999): 1625-1630. (Foundational work on reducing phthalimides to isoindolinones for IMiDs).

-

URL:[Link]

-

-

Fluorinated Phthalimide Precursors:

-

Compound Data Verification (CAS 1192040-50-8):

-

Source: PubChem Compound Summary for CID 14818212 (Related Isomer/Analog data structure for verification of core properties).

-

URL:[Link](Note: Used for structural cross-referencing of the core scaffold).

-

-

Spectroscopic Standards for Fluorinated Aromatics:

-

Source: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience (2009). (Authoritative text on F-F and F-H coupling constants cited in Section 3).

-

Sources

Part 1: The Strategic Convergence of Fluorine and the Isoindolinone Scaffold

An In-Depth Technical Guide to the Biological Activity of Fluorinated Isoindolinones

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone core is a privileged heterocyclic motif, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, bicyclic structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, making it an attractive starting point for drug discovery. The biological significance of isoindolinone derivatives is vast, with applications including anticancer, anti-inflammatory, and neuroprotective agents.[2]

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[3][4] Fluorination can block metabolically labile sites, enhance binding to target proteins, and improve brain penetration, making it a powerful tool for optimizing drug-like properties.[1][5]

This guide explores the synergistic combination of these two powerful elements: the strategic fluorination of the isoindolinone scaffold. We will delve into the synthesis, biological evaluation, and structure-activity relationships of these compounds, providing a technical framework for researchers aiming to leverage this chemical space for the development of novel therapeutics.

Part 2: Synthesis of Fluorinated Isoindolinones: Rationale and Methodologies

The position and number of fluorine substituents on the isoindolinone core are critical for modulating biological activity. Synthetic strategies are therefore designed to allow for precise control over fluorination patterns.

Key Synthetic Strategies

Several methods have been developed for the synthesis of fluorinated isoindolinones, with palladium-catalyzed reactions and radical trifluoromethylation being particularly prominent.

-

Palladium-Catalyzed Carbonylative Amination: This approach allows for the asymmetric synthesis of fluorinated isoindolinones from α-fluoroalkyl o-iodobenzylamines.[6] The palladium catalyst facilitates a carbonylative cyclization, providing a route to enantiomerically enriched products.[6][7] The choice of base is crucial in this reaction to minimize racemization.[6]

-

Radical Trifluoromethylation: Trifluoromethyl-containing isoindolinones can be prepared from tertiary enamides through a cascade radical addition and cyclization process.[3][4] Using a trifluoromethyl source such as TMSCF3, an oxidant, and an additive, this method proceeds under mild conditions to yield the desired products.[3][4] The nature of the substituents on the benzoyl group can significantly influence the reaction outcome.[4]

Rationale for Fluorine Incorporation

The decision of where to place fluorine atoms is a critical aspect of the design process, driven by the desired therapeutic effect.

-

Metabolic Stability: Fluorine is often introduced at positions susceptible to oxidative metabolism. For instance, fluorination of the methylene group of the isoindolinone core can slow down its degradation by liver enzymes.[1]

-

Binding Affinity and Selectivity: Fluorine can alter the electronic properties of the molecule, leading to enhanced binding interactions with the target protein. Strategic placement of fluorine can also improve selectivity for a particular enzyme isoform.

-

CNS Penetration: Fluorination can increase a compound's lipophilicity, which can improve its ability to cross the blood-brain barrier (BBB).[5] However, it's a delicate balance, as excessive lipophilicity can lead to other issues. Minimizing recognition by efflux transporters like P-glycoprotein (P-gp) is also a key consideration for CNS-targeting drugs, and fluorination can play a role in this.[1]

Part 3: Biological Activities and Therapeutic Applications

Fluorinated isoindolinones have shown significant promise in several therapeutic areas, most notably in oncology and neurodegenerative diseases.

Anticancer Activity

The isoindolinone scaffold is present in several anticancer agents, and fluorination has been explored as a strategy to enhance their efficacy.

A key mechanism of action for some isoindolinone derivatives is the inhibition of histone deacetylases (HDACs) .[8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[9] Their overexpression is associated with many cancers.[9] By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[9][10] This can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[10]

HDAC inhibitors can modulate several signaling pathways critical for cancer progression, including:

-

Apoptosis Induction: By increasing the expression of pro-apoptotic proteins (e.g., Bax, Bak) and decreasing anti-apoptotic proteins (e.g., Bcl-2).[11]

-

Cell Cycle Arrest: Through the upregulation of cell cycle inhibitors like p21.[10]

-

Modulation of Kinase Signaling: Affecting pathways such as EGFR, ERK, and PI3K/AKT.[12]

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table presents a hypothetical comparison to illustrate the potential impact of fluorination.

| Compound | Structure | Cancer Cell Line | IC50 (µM) |

| Isoindolinone A | Non-fluorinated | MCF-7 (Breast) | 15.2 |

| Fluoro-isoindolinone A1 | Fluorinated analog | MCF-7 (Breast) | 1.8 |

| Isoindolinone B | Non-fluorinated | A549 (Lung) | 22.5 |

| Fluoro-isoindolinone B1 | Fluorinated analog | A549 (Lung) | 2.5 |

This table is for illustrative purposes and does not represent actual data from a single study but is based on general trends observed in the literature where fluorination often enhances potency.

While in vitro data is crucial, in vivo studies are necessary to evaluate the therapeutic potential of a compound. In a mouse model of sarcoma-180 solid tumors, an oridonin nanosuspension (an isoindolinone-related compound) at a dose of 20 mg/kg showed a significantly higher tumor inhibition rate (60.23%) compared to the drug solution (42.49%).[8] While not a direct study on a fluorinated isoindolinone, this demonstrates the potential for isoindolinone-based compounds in in vivo cancer models.

Neurodegenerative Diseases

Fluorinated isoindolinones are emerging as a promising class of compounds for the treatment of neurodegenerative disorders, particularly Parkinson's disease.

A key therapeutic strategy for Parkinson's disease involves the inhibition of glucosylceramide synthase (GCS).[1] GCS is the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1] In Parkinson's disease, particularly in patients with mutations in the GBA1 gene, the accumulation of glycosphingolipids is thought to contribute to the disease pathology.[1] By inhibiting GCS, fluorinated isoindolinones can reduce the levels of these lipids, potentially restoring proper lysosomal function and clearing the pathological α-synuclein aggregates that are a hallmark of the disease.[1]

A study on fluorinated isoindolinone-based GCS inhibitors provided key insights into their SAR.[1] The systematic introduction of fluorine at different positions on the isoindolinone core had a significant impact on both enzyme and cellular potency.

| Compound | Fluorine Position | GCS IC50 (nM) | Cell Potency IC50 (nM) | P-gp Efflux Ratio |

| Lead Compound | None | 15 | 25 | 5.0 |

| Analog 1 | C6 | 5 | 8 | 3.5 |

| Analog 2 | C5 | 5 | 9 | 4.2 |

| Analog 3 | C4 | 28 | 45 | 6.1 |

Data adapted from Loughran, H. M., et al. (2023).[1]

These results indicate that fluorination at the C5 or C6 position improves potency, while fluorination at the C4 position is detrimental.[1] Furthermore, these modifications also influenced the P-gp efflux ratio, a critical parameter for CNS penetration. A lower P-gp efflux ratio suggests better potential for crossing the blood-brain barrier.[1]

Part 4: Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro assays used in the evaluation of fluorinated isoindolinones.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is for assessing the effect of a compound on the proliferation of adherent cancer cells in a 96-well format.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (fluorinated isoindolinone) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be <0.5%.

-

Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.

-

Include vehicle control (medium with the same concentration of DMSO) and blank wells (medium only).

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value.

-

Protocol 2: In Vitro HDAC1 Inhibition Assay (Fluorometric)

This protocol describes a general method for measuring the inhibition of HDAC1 activity.

Materials:

-

Recombinant human HDAC1 enzyme

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC developer (containing a protease like trypsin)

-

Trichostatin A (as a positive control inhibitor)

-

Test compound (fluorinated isoindolinone)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Dilute the HDAC1 enzyme and the substrate in HDAC assay buffer to the desired working concentrations.

-

-

Assay Setup:

-

In the wells of the black microplate, add the following:

-

Blank wells: Assay buffer and developer.

-

Control wells (100% activity): Assay buffer, HDAC1 enzyme, and vehicle (DMSO).

-

Inhibitor wells: Assay buffer, HDAC1 enzyme, and test compound at various concentrations.

-

Positive control wells: Assay buffer, HDAC1 enzyme, and Trichostatin A.

-

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Development:

-

Stop the reaction by adding the HDAC developer to each well.

-

Incubate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

-

-

Fluorescence Measurement:

-

Read the fluorescence using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

-

Protocol 3: Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol outlines a cell-based assay to measure GCS activity.

Materials:

-

Cell line expressing GCS (e.g., a human cell line)

-

Cell culture medium

-

Test compound (fluorinated isoindolinone)

-

Fluorescent ceramide analog (e.g., NBD-C6-ceramide)

-

Lipid extraction solvents (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Fluorescence imaging system for TLC plates

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).

-

-

Labeling:

-

Add the fluorescent ceramide analog to the culture medium and incubate for a few hours to allow for its uptake and conversion to fluorescent glucosylceramide.

-

-

Lipid Extraction:

-

Wash the cells with PBS.

-

Extract the lipids from the cells using a mixture of chloroform and methanol.

-

-

TLC Analysis:

-

Spot the lipid extracts onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate the fluorescent ceramide from the fluorescent glucosylceramide.

-

-

Quantification:

-

Visualize the TLC plate using a fluorescence imaging system.

-

Quantify the intensity of the fluorescent spots corresponding to the ceramide and glucosylceramide.

-

-

Data Analysis:

-

Calculate the ratio of fluorescent glucosylceramide to total fluorescent lipid for each sample.

-

Determine the percentage of GCS inhibition at each concentration of the test compound relative to the untreated control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

References

- Barrio, P., et al. (2015). Asymmetric Synthesis of Fluorinated Isoindolinones through Palladium-Catalyzed Carbonylative Amination of Enantioenriched Benzylic Carbamates. Chemistry – A European Journal, 21(32), 11579-11584.

- Loughran, H. M., et al. (2023). Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. ACS Medicinal Chemistry Letters, 15(1), 123-131.

- Yu, H., et al. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Advances, 8(42), 23919-23923.

- Yu, H., et al. (2018).

- Jung, M., & Matthias, G. (n.d.). In vitro assays for the determination of histone deacetylase activity.

- Gabriele, B., et al. (2010). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. The Journal of Organic Chemistry, 75(16), 5747-5750.

- Wang, C., et al. (2022). In vivo evaluation of antitumor efficacy. a Mean tumor volumes and b mean tumor weights after excision at day 28 (n = 5).

- Saladi, P. A. V. L., et al. (2020). Palladium‐catalyzed synthesis of 3‐substituted isoindolinones 3.11 and 3.13.

- Loughran, H. M., et al. (2023). Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. ACS Medicinal Chemistry Letters.

- Oehme, I., & Sonnemann, J. (2014). Known signaling pathways involved in histone deacetylase inhibitor-elicited activation or suppression of autophagy.

- Banks, C. A. S., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 606, 121-143.

- Yu, H., et al. (2018).

- Sura-Cite, I., et al. (2022). Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. International Journal of Molecular Sciences, 23(21), 13294.

- Karu, K., & Telve, O. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – An Asian Journal, 15(22), 3707-3727.

- Li, B., et al. (2011). Synthesis of isoindolinones via palladium-catalyzed C-H activation of N-methoxybenzamides.

- Singh, B. N., et al. (2018). HDAC inhibitors: Targets for tumor therapy, immune modulation and lung diseases.

- Li, Y., & Seto, E. (2016). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancer Research, 76(19), 5569-5574.

- Singh, R., et al. (2022). Schematic diagram of a HDAC inhibitor and its active functionality.

- Wang, C., et al. (2016). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 6(75), 71191-71194.

- Li, Y., et al. (2023). Mechanisms of HDACs in cancer development. Frontiers in Oncology, 13.

-

Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]

- Venkataraman, S., et al. (2024). Modulation of Kinase Signaling Pathways by HDAC Inhibitors.

- Division of Cancer Treatment and Diagnosis. (n.d.).

- Kumar, A., & Singh, U. P. (2016). Flowchart of histone deacetylation.

- Eureka. (n.d.). Preparation method for 3-substituted trifluoromethyl indole.

- Li, M., et al. (2022). In vivo antitumor effect. The dose of the drug administered in different groups was calculated as licochalcone A (LCA), Saline.

- Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464.

- Mukh-Uulu, T., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119.

- Li, Y., et al. (2010). In vitro and in vivo antitumor activity of oridonin nanosuspension. International Journal of Pharmaceutics, 383(1-2), 209-216.

- Gauthier, S., & Mader, S. (2017). Antiestrogens: structure-activity relationships and use in breast cancer treatment. Journal of Molecular Endocrinology, 58(1), R1-R16.

- Yilmaz, I., et al. (2022). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.

- Hama, A., et al. (2012). In vivo assessment of the permeability of the blood-brain barrier and blood-retinal barrier to fluorescent indoline derivatives in zebrafish. BMC Neuroscience, 13(1), 97.

- Rejniak, K. A., & Estrella, V. (2014). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PLoS ONE, 9(9), e108631.

- Pick, A., et al. (2011). Structure-activity relationships of flavonoids as inhibitors of breast cancer resistance protein (BCRP). Bioorganic & Medicinal Chemistry, 19(5), 1572-1582.

- Godugu, C., et al. (2013). Comparative analysis of IC50 values of various anticancer drugs in 2D and 3D systems.

- Chaurasiya, P., et al. (2021). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 9.

- Basha, P. M., & Rai, P. (2019). Rat brain synaptosomes: In vitro neuroprotective effects of betaine against fluoride toxicity. Toxicology Mechanisms and Methods, 29(8), 586-594.

- Srivastava, A., et al. (2021). Comparison of IC 50 of different anticancer agents and Zn(II).

- Stegmayr, C., et al. (2016). Influence of blood-brain barrier permeability on O-(2-18F-fluoroethyl)-L-tyrosine uptake in rat gliomas. European Journal of Nuclear Medicine and Molecular Imaging, 43(13), 2447-2456.

- Ullah, F., et al. (2022). Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ 1 – 42 -Induced Alzheimer's Disease. Antioxidants, 11(11), 2244.

- Yilmaz, V. T., et al. (2016). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Medical Science Monitor Basic Research, 22, 124-130.

- Chen, X., et al. (2016). Neuroprotective effect of antioxidant compounds.

Sources

- 1. Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03696A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]

- 10. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC inhibitors: Targets for tumor therapy, immune modulation and lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one: A Privileged Scaffold in Modern Drug Discovery

Abstract

The isoindolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic introduction of fluorine atoms can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one, a key fluorinated building block. We will delve into its synthesis, chemical characteristics, and its pivotal role in the development of targeted therapeutics, with a particular focus on its application in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.

Introduction: The Significance of the Fluorinated Isoindolinone Core

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one is a fluorinated derivative of isoindolinone, a bicyclic lactam.[1] The isoindole ring system and its oxidized forms, such as isoindolinone and phthalimide, are found in a variety of natural products and synthetic pharmaceutical agents.[1] The value of this specific molecule lies in its utility as a versatile intermediate for creating more complex drug candidates.[2]

The two fluorine atoms on the benzene ring are critical modifications. They are strongly electron-withdrawing, which can alter the reactivity of the aromatic ring and the acidity of the N-H proton. Furthermore, fluorine substitution is a common strategy in drug design to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and to improve binding interactions with protein targets through favorable electrostatic or hydrogen bonding interactions.[2] Consequently, this scaffold is particularly valuable for developing inhibitors of enzymes central to disease pathology, such as kinases and DNA repair enzymes.[2]

Chemical Synthesis and Physicochemical Profile

While specific, dedicated literature on the synthesis of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one is sparse, its preparation can be logically inferred from established synthetic routes for related isoindolinone and phthalimide structures. A common and plausible strategy involves the cyclization of a precursor derived from 4,5-difluorophthalic acid. One potential pathway involves the formation of a phthalimide, followed by a selective reduction of one of the carbonyl groups.

Caption: Plausible synthetic route to 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one.

Physicochemical Data Summary

The introduction of two fluorine atoms significantly influences the molecule's properties, making it an attractive starting point for library synthesis and lead optimization.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NO | Calculated |

| Molecular Weight | 169.13 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | Inferred from related structures[3] |

| Hydrogen Bond Donors | 1 | PubChem (CID 14818212, related dione)[4] |

| Hydrogen Bond Acceptors | 3 (O and 2x F) | PubChem (CID 14818212, related dione)[4] |

| LogP (Predicted) | ~1.5 - 2.0 | Estimated based on similar structures |

Core Application: Scaffolding for PARP Inhibitors in Oncology

The most prominent application of the isoindolinone scaffold, including its fluorinated derivatives, is in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.

The Role of PARP in DNA Repair

PARP-1 is a critical nuclear protein that detects single-strand breaks (SSBs) in DNA.[5] Upon binding to damaged DNA, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process.

Mechanism of Action: Synthetic Lethality

PARP inhibitors function primarily through a mechanism known as "synthetic lethality." In cancer cells that have defects in other DNA repair pathways, particularly the Homologous Recombination (HR) pathway (often due to mutations in BRCA1 or BRCA2 genes), the inhibition of PARP-mediated SSB repair is catastrophic.[6] Unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication. Since the HR pathway is deficient, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.

A key aspect of their efficacy is not just catalytic inhibition but the "trapping" of the PARP enzyme on the DNA.[7] The inhibitor binds in the active site, preventing the auto-PARylation that allows PARP to dissociate from the DNA, creating a physical obstruction that is highly toxic to the cell.[7]

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-Difluoro-2,3-dihydro-1h-isoindol-1-one [myskinrecipes.com]

- 3. 5,6-difluoro-indoline-2,3-dione | 774-47-0 [chemicalbook.com]

- 4. 5,6-Difluoroisoindoline-1,3-dione | C8H3F2NO2 | CID 14818212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LDH-A inhibitors as remedies to enhance the anticancer effects of PARP inhibitors in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trial watch – inhibiting PARP enzymes for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one Scaffold in Precision Oncology and Immunology

[1]

Executive Summary

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (CAS: 1192040-50-8) represents a privileged structural motif in modern medicinal chemistry.[1] While chemically classified as an intermediate, its fluorinated isoindolinone core serves as a critical pharmacophore for next-generation inhibitors targeting mutant Isocitrate Dehydrogenase 1 (mIDH1) , Poly(ADP-ribose) Polymerase (PARP) , and Peptidylarginine Deiminase 4 (PAD4) .[1]

This guide delineates the compound's role in enhancing metabolic stability via deuterium-like blocking effects and optimizing ligand-binding thermodynamics through specific halogen bonding interactions.[1]

Part 1: Chemical Identity & Structural Biology[1]

The Fluorine Advantage

The introduction of fluorine atoms at the C5 and C6 positions of the isoindolinone ring is not merely decorative; it is a strategic maneuver to modulate the physicochemical properties of the scaffold.[1]

-

Metabolic Blockade: The C5 and C6 positions of the isoindolinone ring are electron-rich sites prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).[1] Fluorine substitution, with its high electronegativity and strong C-F bond, effectively blocks these "soft spots," significantly extending the in vivo half-life (

) of the parent drug. -

Electronic Modulation: The electron-withdrawing nature of the difluoro-motif lowers the pKa of the lactam nitrogen (N-H), potentially enhancing hydrogen bond donor capability in the enzyme active site (e.g., the hinge region of kinases).[1]

Core Specifications

| Property | Specification |

| IUPAC Name | 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one |

| CAS Number | 1192040-50-8 |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| Key Pharmacophore | Isoindolinone (Lactam) + 5,6-Difluoro motif |

| Solubility | DMSO, Methanol (Moderate), Water (Low) |

Part 2: Primary Therapeutic Targets[1]

While the molecule itself is a fragment, derivatives incorporating this scaffold are potent inhibitors of the following targets:

Mutant Isocitrate Dehydrogenase 1 (mIDH1)

Therapeutic Area: Acute Myeloid Leukemia (AML), Cholangiocarcinoma. Mechanism: The 5,6-difluoroisoindolinone moiety acts as a bioisostere for the substituted phenyl rings found in first-generation IDH1 inhibitors (e.g., Ivosidenib).[1]

-

Binding Mode: The scaffold occupies the allosteric hydrophobic pocket of the mIDH1 dimer.[1] The fluorine atoms engage in multipolar interactions with the protein backbone, stabilizing the "open" (inactive) conformation of the enzyme.[1]

-

Effect: Prevents the reduction of

-ketoglutarate (

Poly(ADP-ribose) Polymerase (PARP)

Therapeutic Area: BRCA-mutated Ovarian and Breast Cancers.[1] Mechanism: Isoindolinones are established bioisosteres of the phthalazinone core found in Olaparib.[1]

-

Binding Mode: The lactam group (NH-C=O) mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP catalytic domain.[1]

-

Fluorine Role: The 5,6-difluoro substitution improves lipophilicity (LogP) and blood-brain barrier (BBB) penetration, a critical parameter for treating glioblastomas.

Peptidylarginine Deiminase 4 (PAD4)

Therapeutic Area: Rheumatoid Arthritis, Lupus, NETosis-driven inflammation.[1] Mechanism: Recent patent literature identifies isoindolinone derivatives as reversible inhibitors of PAD4.[1] The scaffold binds to the active site cleft, preventing the conversion of arginine to citrulline, a key step in the formation of Neutrophil Extracellular Traps (NETs).[1]

Part 3: Mechanism of Action (Signaling Pathways)[1]

The following diagram illustrates the pathway intervention for an mIDH1 inhibitor utilizing the 5,6-difluoroisoindolinone scaffold.

Figure 1: Mechanism of Action of 5,6-difluoroisoindolinone derivatives in blocking mIDH1-mediated tumorigenesis.[1]

Part 4: Experimental Protocols

Synthesis of the Scaffold

Objective: Efficient synthesis of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one.

Reagents:

-

4,5-Difluorophthalic anhydride (Starting Material)[1]

-

Zinc dust / Acetic Acid (Reduction)[1]

-

Ammonium Acetate (Cyclization)[1]

Protocol:

-

Imide Formation: Reflux 4,5-difluorophthalic anhydride (1.0 eq) with urea or ammonium acetate (1.2 eq) in acetic acid at 120°C for 4 hours.

-

Reduction: Dissolve the intermediate phthalimide in glacial acetic acid. Add Zinc dust (5.0 eq) portion-wise at 80°C. Reflux for 6 hours.

-

Workup: Filter off zinc residues.[1] Concentrate the filtrate. Neutralize with saturated

.[1] Extract with Ethyl Acetate.[1] -

Purification: Recrystallize from Ethanol/Water.

-

Validation: H-NMR should show a singlet at

~4.4 ppm (2H, methylene) and amide NH.[1]

-

In Vitro mIDH1 Inhibition Assay

Objective: Determine the IC50 of a derivative containing the scaffold.

Method: Diaphorase-Coupled Fluorescence Assay.[1]

-

Reagents: Recombinant IDH1-R132H enzyme, NADPH,

-Ketoglutarate, Resazurin, Diaphorase.[1] -

Preparation: Prepare a serial dilution of the test compound (5,6-difluoro derivative) in DMSO.

-

Reaction:

-

Mix Enzyme + NADPH + Compound in assay buffer (pH 7.5). Incubate for 30 min.

-

Initiate reaction by adding

-Ketoglutarate.[1] -

Incubate for 60 min at Room Temperature.

-

-

Detection: Add Diaphorase and Resazurin.[1] The remaining NADPH reduces Resazurin to Resorufin (highly fluorescent).

-

Analysis: Measure Fluorescence (Ex 540nm / Em 590nm). Plot dose-response curve to calculate IC50.[1]

Part 5: Future Directions & Lead Optimization

The 5,6-difluoroisoindolinone scaffold is ripe for PROTAC (Proteolysis Targeting Chimera) development.[1]

References

-

Synthesis and Biological Evaluation of Isoindolinone Derivatives. Source:National Institutes of Health (NIH) / PubMed Central URL:[1][Link][1] Relevance: Validates the anticancer activity and synthesis of N-benzyl isoindolinone derivatives.[1][4]

-

Isoindolinone Inhibitors of Inflammation and Reperfusion Injury. Source:Google Patents (WO2019058393A1) URL: Relevance: Links isoindolinone scaffolds to PAD4 inhibition and inflammatory pathways.[1][7]

- Compounds and compositions for treating conditions associated with STING activity.

Sources

- 1. US3987174A - Isoindolin-1-one derivatives - Google Patents [patents.google.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2020150417A2 - Compounds and compositions for treating conditions associated with sting activity - Google Patents [patents.google.com]

- 6. WO2001002369A2 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

- 7. WO2019058393A1 - Heterocyclic compounds as pad inhibitors - Google Patents [patents.google.com]

Technical Guide: Safety and Hazards of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one

Executive Summary

5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (often referred to as 5,6-difluoroisoindolin-1-one) is a critical pharmacophore intermediate used in the synthesis of advanced medicinal compounds, including PARP inhibitors and immunomodulatory drugs (IMiDs).[1] Its structural core—a fluorinated isoindolinone—imparts metabolic stability and enhances binding affinity in target proteins.

However, this utility introduces significant occupational hazards. Beyond standard organic irritant properties, this compound presents specific risks associated with organofluorine combustion (HF generation) and potential pharmacological potency . This guide moves beyond generic Safety Data Sheet (SDS) summaries to provide a risk-based operational framework for researchers and process chemists.

Part 1: Physicochemical Profile & Hazard Identification

Chemical Identity & Properties[1][2]

-

Chemical Name: 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one

-

Molecular Formula: C₈H₅F₂NO

-

Molecular Weight: 169.13 g/mol

-

Physical State: Typically an off-white to pale yellow solid.

-

Solubility: Low solubility in water; soluble in DMSO, DMF, and hot methanol.

GHS Classification (Risk-Based Assessment)

While specific LD50 data for this intermediate may be proprietary, its structural class dictates the following precautionary GHS classifications based on validated analogs (e.g., Lenalidomide intermediates, fluorinated benzamides).

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[2][3] | H302 |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |

| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[3][4][5] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[3] | H335 |

| Aquatic Toxicity | Cat 2/3 | Toxic to aquatic life (Chronic). | H411 |

The "Hidden" Hazard: Thermal Decomposition

The presence of the difluoro-substitution pattern (C-F bonds) creates a severe secondary hazard during thermal events.

-

Combustion Product: Hydrogen Fluoride (HF).

-

Mechanism: At temperatures >200°C or during open flame combustion, the C-F bond undergoes homolytic cleavage or hydrolysis, releasing HF gas.

-

Risk: HF is corrosive to lung tissue and causes systemic toxicity (hypocalcemia) upon inhalation or skin contact.

Part 2: Toxicological Mechanisms & Structure-Activity Relationships (SAR)

To understand the safety profile, one must understand why this molecule is used in drug design.

Bioisosterism and Metabolic Stability

The fluorine atoms at positions 5 and 6 are bioisosteres for hydrogen but block metabolic oxidation (P450 metabolism). This increases the compound's half-life in biological systems.

-